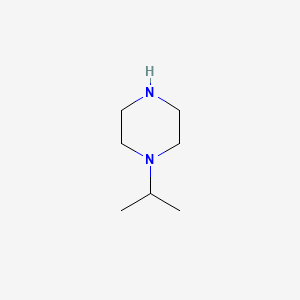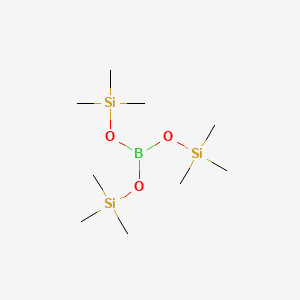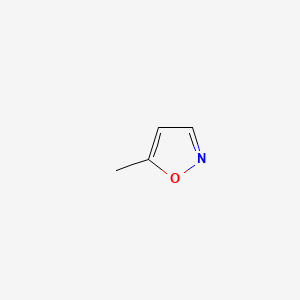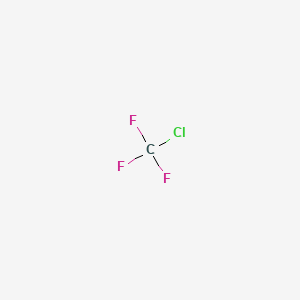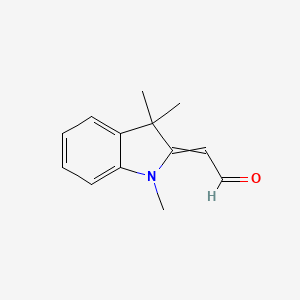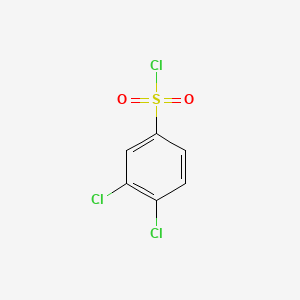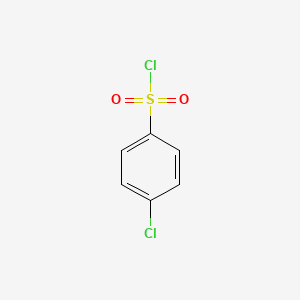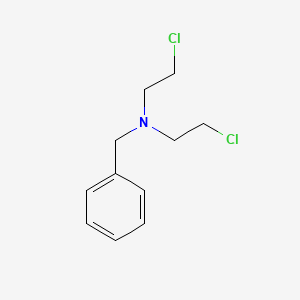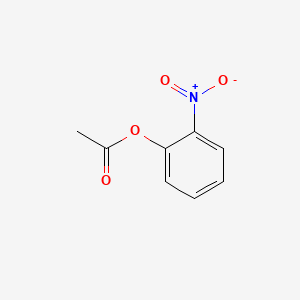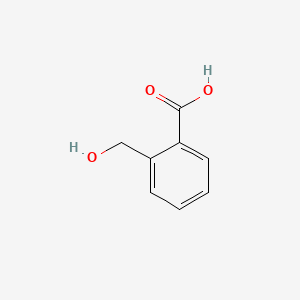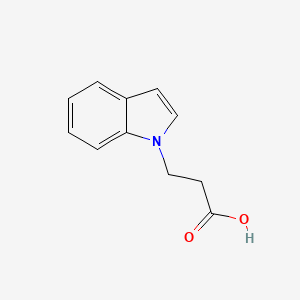
3-(1H-indol-1-yl)propanoic acid
Descripción general
Descripción
3-(1H-indol-1-yl)propanoic acid, also known as Indole-3-propionic acid (IPA), is a bacterial metabolite that has antioxidant and neuroprotective activities . It has the potential to treat Alzheimer’s disease . It can scavenge ABTS radicals in a cell-free assay when used at concentrations ranging from 50 to 150 μM and decreases hydrogen peroxide-induced malondialdehyde (MDA) levels in rat striatal membranes .
Synthesis Analysis
The synthesis of 3-(1H-indol-1-yl)propanoic acid involves several stages. The starting material is reacted with sodium hydride in N,N-dimethyl-formamide (DMF) at room temperature for 1 hour. Then, methyl-3-bromo-propionate is added and the reaction is stirred at room temperature for 24 hours .Molecular Structure Analysis
The molecular formula of 3-(1H-indol-1-yl)propanoic acid is C11H11NO2 and its molecular weight is 189.2105 . The IUPAC Standard InChI is InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14) .Aplicaciones Científicas De Investigación
Role as an Auxin
Auxins are a group of compounds that induce cell elongation in plant stems . 3-(1H-indol-1-yl)propanoic acid has been identified as an auxin, suggesting its role in plant growth and development .
Human Metabolite
This compound is also a human metabolite , which means it is produced during metabolic reactions in humans. The exact role of this metabolite in human physiology is not clear from the available information.
Plant Metabolite
Apart from being a human metabolite, 3-(1H-indol-1-yl)propanoic acid is also a plant metabolite . This suggests
Safety and Hazards
3-(1H-indol-1-yl)propanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
3-(1H-indol-1-yl)propanoic acid is an inhibitor of Cox-1 and Cox-2 , which are enzymes that produce prostaglandins . It also inhibits the production of nitric oxide in vessels by blocking the enzyme nitric oxide synthase . These enzymes play a crucial role in inflammation and pain, making this compound potentially useful in managing these conditions.
Mode of Action
The compound interacts with its targets (Cox-1, Cox-2, and nitric oxide synthase) by binding to them, thereby inhibiting their activity . This inhibition prevents the production of prostaglandins and nitric oxide, which are involved in inflammation and pain signaling .
Biochemical Pathways
The primary biochemical pathways affected by 3-(1H-indol-1-yl)propanoic acid are those involving the production of prostaglandins and nitric oxide . By inhibiting Cox-1 and Cox-2, the compound reduces the production of prostaglandins, which are involved in inflammation and pain. Similarly, by inhibiting nitric oxide synthase, it reduces the production of nitric oxide, a molecule that plays a role in vasodilation .
Pharmacokinetics
It is converted to its active form with sulfhydryl groups on cox enzymes .
Result of Action
The inhibition of Cox-1, Cox-2, and nitric oxide synthase by 3-(1H-indol-1-yl)propanoic acid leads to a decrease in the production of prostaglandins and nitric oxide . This can result in reduced inflammation and pain. Additionally, the compound has been shown to inhibit tumor growth in glioma cells and has been studied as a potential treatment for cancer .
Propiedades
IUPAC Name |
3-indol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-8-12-7-5-9-3-1-2-4-10(9)12/h1-5,7H,6,8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWNOVFZARRSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216608 | |
| Record name | 1H-Indole-1-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-1-yl)propanoic acid | |
CAS RN |
6639-06-1 | |
| Record name | 1H-Indole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-1-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6639-06-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17814 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indole-1-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indole-1-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.949 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-INDOLE-1-PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HN7XR99LDF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure obtained for Mycobacterium tuberculosis Phosphopantetheine Adenylyltransferase (PPAT) in complex with 3-(1H-indol-1-yl)propanoic acid?
A1: The research article titled "Phosphopantetheine adenylyltransferase from Mycobacterium tuberculosis in complex with 3-(1H-indol-1-yl)propanoic acid at 1.7A resolution" [] describes the crystal structure of PPAT from Mycobacterium tuberculosis bound to 3-(1H-indol-1-yl)propanoic acid. This structure provides valuable insights into the molecular interactions between the enzyme and the compound. PPAT is an essential enzyme involved in coenzyme A biosynthesis in M. tuberculosis, making it a potential drug target for tuberculosis treatment. Understanding how 3-(1H-indol-1-yl)propanoic acid binds to PPAT can contribute to the development of novel anti-tuberculosis drugs targeting this enzyme.
Q2: How is 3-(1H-indol-1-yl)propanoic acid synthesized?
A2: A synthetic route for 3-(1H-indol-1-yl)propanoic acid and its derivatives is detailed in the paper "Synthesis of Methyl 3-(1H-indol-1-yl) Propanoate and Its Derivatives" []. The synthesis starts with 3,3′-dithiobispropionate reacting with indole or its derivatives. This reaction forms an ester intermediate, which undergoes hydrolysis and acidification to yield the desired 3-(1H-indol-1-yl)propanoic acid or its corresponding derivative. The structures of the synthesized compounds were confirmed using IR and 1H NMR spectroscopy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

